4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C16H13BrN2O2S and its molecular weight is 377.26. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Potential
- Photodynamic Therapy Applications : The new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including 4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide, has demonstrated promising properties for photodynamic therapy. Its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make it a remarkable potential candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Heparanase Inhibition
- Small Molecule Heparanase Inhibitors : This compound belongs to a class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides, which have been identified as effective inhibitors of the endo-beta-glucuronidase heparanase. This inhibition is crucial in the context of cancer metastasis and angiogenesis, making these compounds significant in cancer research (Xu et al., 2006).
Antihyperglycemic Agents
- Antidiabetic Properties : A study on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, including this compound, identified a compound with promising antihyperglycemic properties. This compound emerged as a candidate drug for diabetes mellitus treatment (Nomura et al., 1999).
Antipsychotic Potential
- Antipsychotic Agents : In the realm of psychiatric medication, a compound closely related to this compound has been synthesized and studied for its antidopaminergic properties. This research is relevant to the development of novel antipsychotic drugs (Högberg et al., 1990).
Synthesis and Characterization
- Chemical Synthesis and Characterization : The compound has been involved in studies focusing on the synthesis and characterization of novel chemical entities. These studies contribute to the understanding of its chemical properties and potential applications in various fields (Hossaini et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as n-methylbenzamide have been found to be potent inhibitors of pde10a (phosphodiesterase), a protein abundant only in brain tissue .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which this compound might be involved in, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound’s predicted boiling point is 3771±350 °C and its predicted density is 1406±006 g/cm3 .
Result of Action
Similar compounds have shown anti-inflammatory and analgesic activities .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which this compound might be involved in, is known for its exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
4-bromo-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOFKLFSGIPQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.